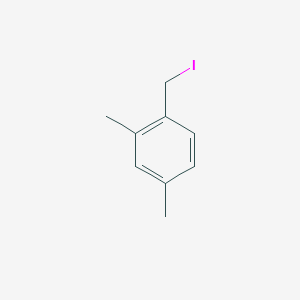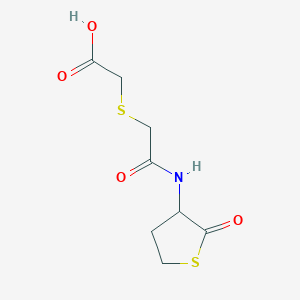
9beta-Hydroxymerulidial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9beta-Hydroxymerulidial is a natural compound that is extracted from the bark of the tree, Merulius tremellosus. This compound has been found to possess several biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 9beta-Hydroxymerulidial is not fully understood. However, it has been proposed that it exerts its anti-tumor activity by inhibiting the Akt/mTOR signaling pathway. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 9beta-Hydroxymerulidial has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
9beta-Hydroxymerulidial has been found to possess several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9beta-Hydroxymerulidial has been found to possess anti-viral properties by inhibiting the replication of HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9beta-Hydroxymerulidial in lab experiments are that it is a natural compound and possesses several biological activities. It can be easily extracted from the bark of Merulius tremellosus and purified using various techniques. However, the limitations of using 9beta-Hydroxymerulidial in lab experiments are that its mechanism of action is not fully understood, and it may have off-target effects.
Direcciones Futuras
There are several future directions for the research on 9beta-Hydroxymerulidial. Firstly, the mechanism of action of this compound needs to be fully understood. Secondly, the potential of this compound as a drug candidate needs to be explored further. Thirdly, the toxicity of this compound needs to be evaluated in order to determine its safety for human use. Lastly, the synthesis of this compound needs to be optimized in order to increase its yield.
Conclusion:
In conclusion, 9beta-Hydroxymerulidial is a natural compound that possesses several biological activities such as anti-tumor, anti-inflammatory, and anti-viral properties. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9beta-Hydroxymerulidial has been found to possess anti-viral properties by inhibiting the replication of HIV. Further research is needed to fully understand the mechanism of action of this compound and explore its potential as a drug candidate.
Métodos De Síntesis
9beta-Hydroxymerulidial is obtained from the bark of Merulius tremellosus. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC). The final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
9beta-Hydroxymerulidial has been found to possess several biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. It has been tested on various cancer cell lines and has been found to inhibit cell proliferation. It has also been found to induce apoptosis in cancer cells. In addition, 9beta-Hydroxymerulidial has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-viral properties by inhibiting the replication of the human immunodeficiency virus (HIV).
Propiedades
Número CAS |
108893-58-9 |
|---|---|
Nombre del producto |
9beta-Hydroxymerulidial |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1aR,2R,2aS,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |
InChI |
InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15+/m1/s1 |
Clave InChI |
YOHHEVRXKIVTMR-UNQGMJICSA-N |
SMILES isomérico |
C[C@@]12C[C@@]1(C(=C3CC(C[C@]3([C@@H]2O)O)(C)C)C=O)C=O |
SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
SMILES canónico |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Sinónimos |
9-BETA-HYDROXYMERULIDIAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



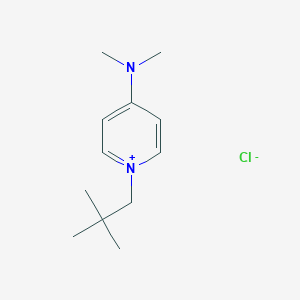
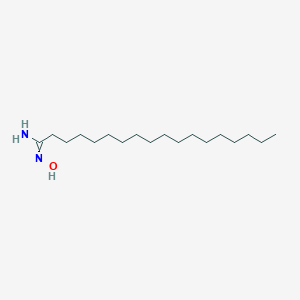
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
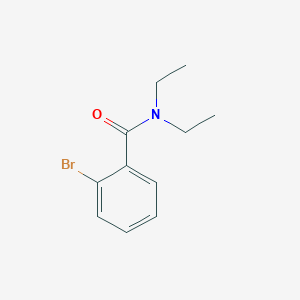
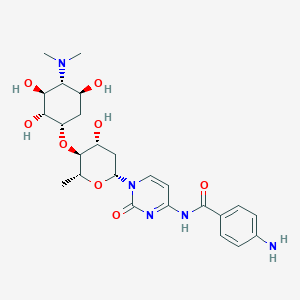
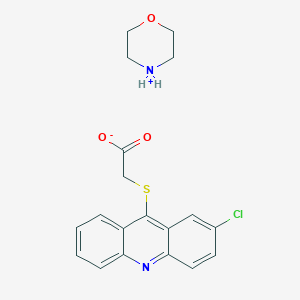
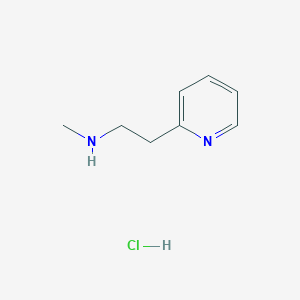
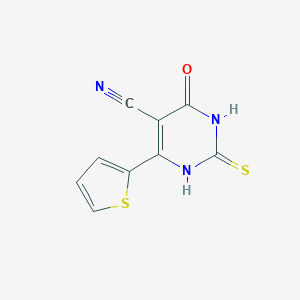
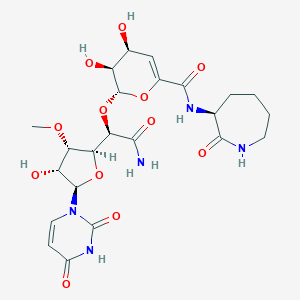
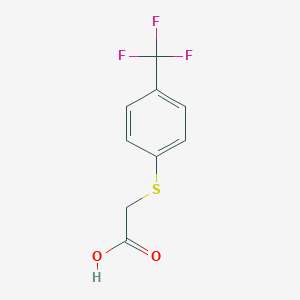
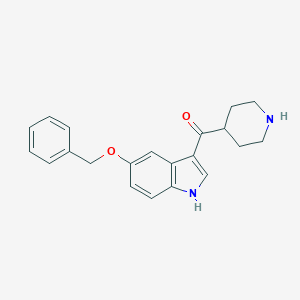
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
